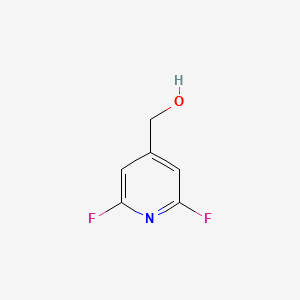

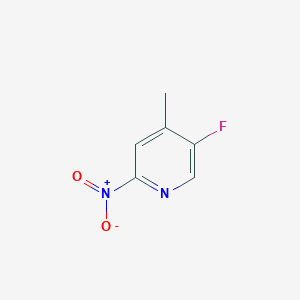

2,6-Difluoro-4-pyridinemethanol, 98%

Übersicht

Beschreibung

2,6-Difluoro-4-pyridinemethanol, also known as 2,6-DFPM, is an organic compound with a molecular formula of C6H6F2NO. It is a colorless liquid that is miscible with polar organic solvents such as ethanol and water. 2,6-DFPM has a wide range of applications in the pharmaceutical and biochemical industries, as well as in research and development. This compound has been studied extensively for its potential as a drug target, and its use in the synthesis of various compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Ligand Properties

2,6-Difluoro-4-pyridinemethanol serves as a precursor and ligand in the synthesis of complex chemical structures, contributing to the development of materials with unique properties. The chemical's role in forming ligands that bind to metals for catalysis or materials science applications is of particular interest. Its fluoro and pyridine groups modify the electronic and steric nature of ligands, influencing the behavior of metal complexes in catalytic cycles. This has implications for creating more efficient catalysts for industrial processes, including those that produce pharmaceuticals, agrochemicals, and polymers.

For instance, studies highlight the chemistry of compounds containing pyridine units and their complexes, demonstrating how variations in the pyridine framework, such as those introduced by 2,6-difluoro-4-pyridinemethanol, can significantly affect the properties of these materials. These include magnetic properties, biological activity, and electrochemical behavior, pointing towards its potential in developing new materials with desired functionalities (Boča, Jameson, & Linert, 2011).

Environmental Degradation Studies

While not directly related to 2,6-Difluoro-4-pyridinemethanol, research on the degradation of polyfluoroalkyl substances provides insight into the environmental fate of fluorinated compounds. Understanding the microbial and abiotic degradation pathways of these substances helps in assessing the persistence and removal strategies of related fluorochemicals from the environment. This knowledge is crucial for environmental safety and developing methods to mitigate the impact of persistent organic pollutants (Liu & Avendaño, 2013).

Eigenschaften

IUPAC Name |

(2,6-difluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMTYLPRCDEQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoropyridin-4-yl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)

![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)